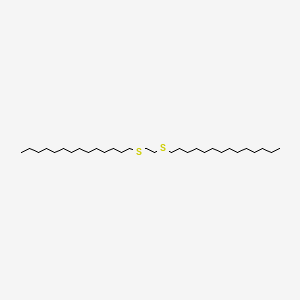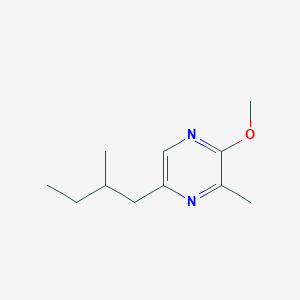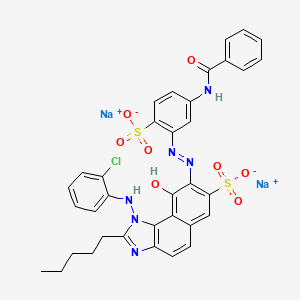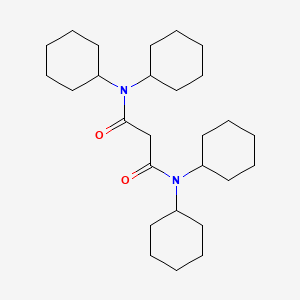
4-(4-Methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-methylphenyl group and two phenyl groups attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with benzylamine and cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the triazine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions: 4-(4-Methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
4-(4-Methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 4-(4-Methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
4-Methylpropiophenone: An aromatic ketone with similar structural features.
Mephedrone (4-Methylmethcathinone): A synthetic stimulant with a 4-methylphenyl group.
1,4-Dimethylbenzene: An aromatic hydrocarbon with two methyl groups on the benzene ring.
Uniqueness: 4-(4-Methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine is unique due to its triazine ring structure combined with the presence of both 4-methylphenyl and diphenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
74132-67-5 |
|---|---|
分子式 |
C22H19N3 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
4-(4-methylphenyl)-2,6-diphenyl-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C22H19N3/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21(25-22)18-10-6-3-7-11-18/h2-15,22H,1H3,(H,23,24,25) |
InChI 键 |
VJKWDCGNQCRUDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2N=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(Acetyloxy)phenyl]acetic anhydride](/img/structure/B14448389.png)
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
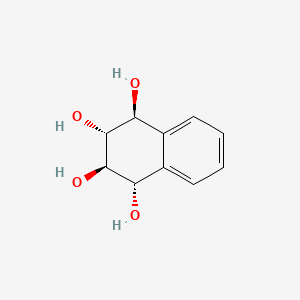
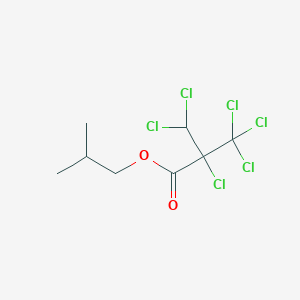
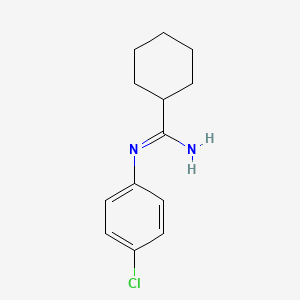
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)
![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
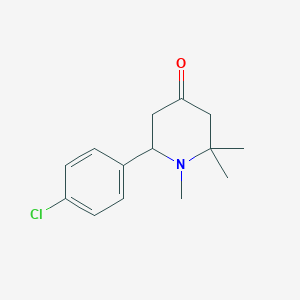
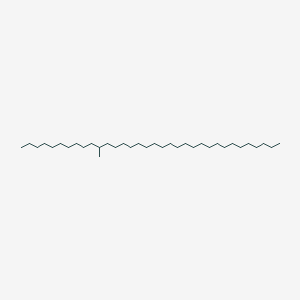
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
